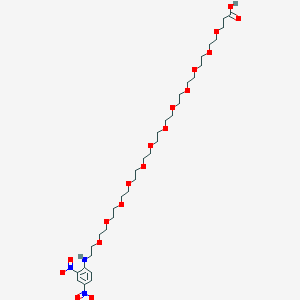

DNP-PEG12-酸

描述

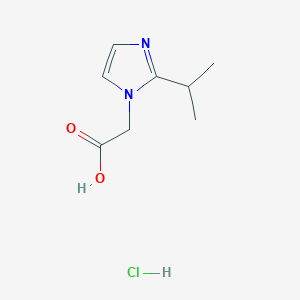

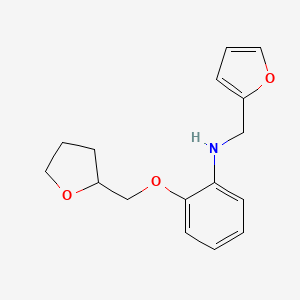

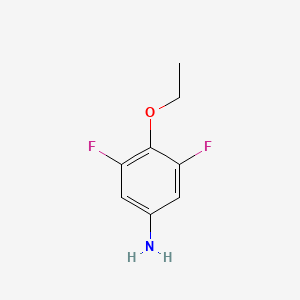

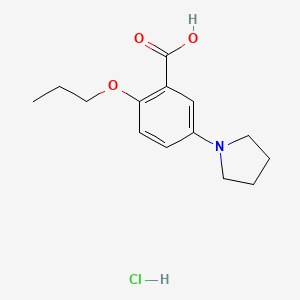

DNP-PEG12-acid is a polyethylene glycol (PEG)-based PROTAC linker . It contains a DNP moiety and a carboxylic acid terminal group . DNP is involved in biological applications such as participating in ion transport across membranes .

Synthesis Analysis

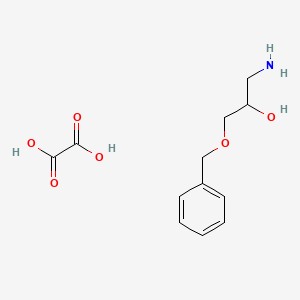

DNP-PEG12-acid can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Molecular Structure Analysis

The molecular weight of DNP-PEG12-acid is 783.81 . Its formula is C33H57N3O18 . The SMILES representation isO=N+=O)C(N+=O)=C1)[O-] . Chemical Reactions Analysis

The carboxylic acid in DNP-PEG12-acid can react with primary amines in the presence of activators such as EDC and HATU to form stable amide bonds .Physical And Chemical Properties Analysis

DNP-PEG12-acid has a molecular weight of 783.8 g/mol .科学研究应用

用于药物递送的脂质纳米颗粒:Viger‐Gravel等人(2018年)的一项研究展示了使用动态核极化(DNP)NMR光谱来表征脂质纳米颗粒(LNPs)的结构,其中包括聚乙二醇(PEG)等成分(Viger‐Gravel等人,2018年)。这项研究对于理解药物递送系统中LNPs的结构方面具有重要意义。

基因递送中的纳米颗粒:Kim等人(2012年)研究了由与聚-l-赖氨酸连接的聚乙二醇组成的DNA纳米颗粒(DNPs)的细胞内运输,发现它们有效绕过了人支气管上皮细胞中的降解性内吞体运输(Kim等人,2012年)。这一见解对于提高基因递送效率至关重要。

CRISPR响应智能材料:Gayet等人(2020年)使用聚乙二醇-DNA(PEG-DNA)开发了CRISPR响应水凝胶,用于受控货物释放和诊断应用(Gayet等人,2020年)。这种方法在药物递送和医学诊断中具有潜在应用。

用于肝脏药物递送的纳米颗粒:Foerster等人(2015年)的研究重点介绍了使用葡聚糖基纳米颗粒(DNP),该纳米颗粒可以选择性地PEG化,以靶向肝脏中的髓样细胞(Foerster等人,2015年)。这些发现表明DNP在肝脏特异性药物递送中的潜力。

用于癌细胞成像的金纳米颗粒:Gao等人(2012年)的一项研究探讨了用硫醇末端聚乙二醇(PEG-SH)修饰的金纳米颗粒在生物偶联和癌细胞成像中的应用(Gao等人,2012年)。这项研究提供了对金纳米颗粒的稳定性和生物应用的见解。

动态核极化增强NMR光谱:Hoffmann等人(2017年)使用动态核极化(DNP)增强固态NMR光谱对聚乙二醇(PEG)和相关表面活性剂进行了研究,揭示了固态中存在局部分子运动(Hoffmann等人,2017年)。这项研究有助于理解PEG在各种条件下的动力学。

作用机制

Target of Action

DNP-PEG12-acid is primarily used as a linker in the formation of PROTAC (Proteolysis-Targeting Chimera) molecules . The primary targets of DNP-PEG12-acid are the proteins that are intended to be degraded by the PROTAC . The role of DNP-PEG12-acid is to join two essential ligands, one for an E3 ubiquitin ligase and the other for the target protein .

Mode of Action

DNP-PEG12-acid enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells . It contains a DNP moiety and a carboxylic acid terminal group . The carboxylic acid can react with primary amines in the presence of activators such as EDC and HATU to form stable amide bonds .

Biochemical Pathways

The biochemical pathway affected by DNP-PEG12-acid involves the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By forming PROTAC molecules, DNP-PEG12-acid can selectively degrade target proteins .

Pharmacokinetics

It’s known that dnp exhibits significant nonlinear pharmacokinetics, which is attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .

Result of Action

The result of DNP-PEG12-acid’s action is the selective degradation of target proteins . This is achieved by forming PROTAC molecules that exploit the ubiquitin-proteasome system within cells .

Action Environment

The action environment of DNP-PEG12-acid is within the cellular environment, where it leverages the ubiquitin-proteasome system for protein degradation . The hydrophilic PEG linkers in DNP-PEG12-acid increase the water solubility of the compound in aqueous media , which may influence its action, efficacy, and stability.

安全和危害

未来方向

属性

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H57N3O18/c37-33(38)3-5-43-7-9-45-11-13-47-15-17-49-19-21-51-23-25-53-27-28-54-26-24-52-22-20-50-18-16-48-14-12-46-10-8-44-6-4-34-31-2-1-30(35(39)40)29-32(31)36(41)42/h1-2,29,34H,3-28H2,(H,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPMXZVXDKCQLJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H57N3O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

783.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide](/img/structure/B1439707.png)

![2-Bromo-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]-phenyl}acetamide](/img/structure/B1439712.png)

![N-{4-[(2-Bromoacetyl)amino]phenyl}propanamide](/img/structure/B1439717.png)

-methanamine](/img/structure/B1439725.png)

![2-Bromo-N-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B1439729.png)

![N-(4-{[Benzyl(methyl)amino]sulfonyl}phenyl)-2-bromoacetamide](/img/structure/B1439730.png)